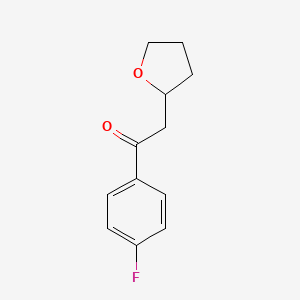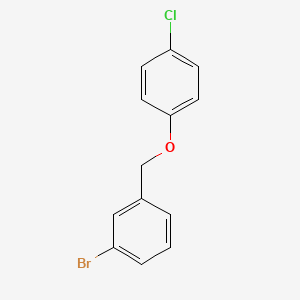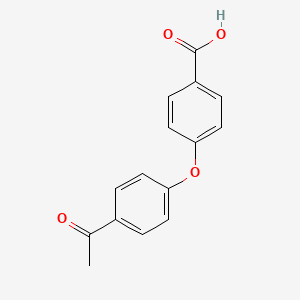
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol
概要
説明
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol. It is a derivative of pyridine, featuring a methoxy group and two methyl groups on the pyridine ring, as well as a hydroxymethyl group attached to the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Direct Methylation: Starting from 2-methoxy-4,6-dimethylpyridine, the compound can be synthesized by reacting it with formaldehyde under acidic conditions.
Reductive Amination: Another method involves the reductive amination of 2-methoxy-4,6-dimethylpyridine with formaldehyde and ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
化学反応の分析
Types of Reactions: (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the methoxy group, resulting in a different pyridine derivative.
Substitution: The methoxy and methyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is a pyridine derivative without the methoxy group.
Substitution: The products depend on the specific reagents and conditions used.
科学的研究の応用
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol exerts its effects involves its interactions with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in chemical reactions or biological studies.
類似化合物との比較
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol is similar to other pyridine derivatives, but it has unique structural features that distinguish it from other compounds. Some similar compounds include:
2-Methoxy-4-methylpyridine
2-Methoxy-6-methylpyridine
2,4,6-Trimethylpyridine
These compounds share the methoxy and methyl groups but differ in their positions on the pyridine ring, leading to different chemical and biological properties.
特性
IUPAC Name |
(2-methoxy-4,6-dimethylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6-4-7(2)10-9(12-3)8(6)5-11/h4,11H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTYLNWHYDHWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CO)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1526425.png)








![3-({[(3-Bromophenyl)methyl]amino}methyl)-1lambda6-thiolane-1,1-dione](/img/structure/B1526440.png)
![5-{[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B1526441.png)
